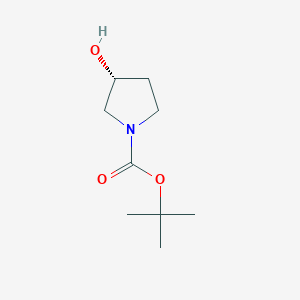

(R)-1-N-Boc-3-hydroxypyrrolidine

Overview

Description

(R)-1-N-Boc-3-hydroxypyrrolidine is a chiral pyrrolidine derivative protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a hydroxyl group at the 3-position. Key properties include:

- Molecular Formula: C₉H₁₇NO₃

- Molecular Weight: 187.24 g/mol

- CAS Number: 109431-87-0

- Optical Rotation: [α]/D = -21.0 ± 2.0° (C = 1 in methanol, for related cyanopyrrolidine variant)

- Applications: Widely used in asymmetric synthesis, particularly in Mitsunobu reactions for pharmaceutical intermediates (e.g., synthesis of SAR439859, a breast cancer drug candidate) .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the hydroxyl group enables further functionalization.

Preparation Methods

Chemical Synthesis via Multi-Step Organic Reactions

Epichlorohydrin-Based Four-Step Synthesis

The most widely documented chemical route begins with epichlorohydrin, utilizing a sequence of ring-opening, reduction, cyclization, and Boc protection .

Step 1: Ring-Opening of Epichlorohydrin

Epichlorohydrin undergoes nucleophilic attack by sodium cyanide in the presence of sulfuric acid to form 4-chloro-3-hydroxybutyronitrile. This step proceeds at 0–10°C with a sodium cyanide-to-epichlorohydrin molar ratio of 1:1.8 .

Step 2: Borohydride Reduction

4-Chloro-3-hydroxybutyronitrile is reduced using sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF). The reaction is refluxed at 80°C for 6 hours, yielding 3-hydroxypyrrolidine .

Step 3: Boc Protection

The nitrogen atom of 3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF. Triethylamine is typically employed as a base, achieving >95% Boc-group incorporation .

Step 4: Crystallization and Purification

The crude product is extracted with chloroform, washed with brine, and crystallized using petroleum ether. This method achieves an overall yield of 87–89% and purity >95% .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 87–89% | |

| Purity | >95% | |

| Reaction Time | 20–24 hours | |

| Key Reagents | NaBH₄, BF₃·Et₂O, Boc₂O |

Chiral Resolution of Racemic Mixtures

Racemic 3-hydroxypyrrolidine is resolved using chiral auxiliaries or chromatography. A Mitsunobu reaction with (R)- or (S)-binol derivatives enables enantiomer separation, followed by Boc protection . However, this method is less efficient (yield: 50–60%) and rarely used industrially due to high costs .

Biocatalytic Hydroxylation

Sphingomonas sp. HXN-200 Monooxygenase System

The bacterium Sphingomonas sp. HXN-200 hydroxylates N-Boc-pyrrolidine at the 3-position with remarkable regioselectivity and stereoselectivity .

Procedure:

-

Substrate : N-Boc-pyrrolidine

-

Biocatalyst : Resting cells or cell-free extracts of Sphingomonas sp. HXN-200

-

Reaction Conditions : 30°C, pH 7.0, NADH cofactor

-

Yield : 66.4–93.5%

-

Enantiomeric Excess (ee) : 75–98% (R)-enantiomer after crystallization

Advantages:

Limitations:

Engineered Alcohol Dehydrogenases (ADHs)

Recent advances employ engineered ADHs for asymmetric reduction of N-Boc-3-pyrrolidinone to (R)-1-N-Boc-3-hydroxypyrrolidine .

Example :

-

ADH Source : Synechocystis sp. PCC 6803

-

Mutations : S89T/P282R (94.5-fold increase in catalytic efficiency)

-

Reaction : 1.0 M substrate reduced in 7 hours with 617 g/L/d space-time yield

Hybrid Chemo-Enzymatic Approaches

Dynamic Kinetic Resolution (DKR)

Racemic 3-hydroxypyrrolidine is subjected to lipase-catalyzed acetylation, followed by Boc protection and enzymatic hydrolysis. The process achieves 85–90% yield and >99% ee but requires costly enzymes .

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Epichlorohydrin Route | 87–89% | N/A | High | Low | Moderate (waste solvents) |

| Biocatalytic | 66–93% | 75–99.9% | Moderate | High | Low |

| ADH-Catalyzed | >95% | >99.9% | High | Medium | Low |

Industrial Applications and Challenges

The epichlorohydrin route dominates industrial production due to cost-effectiveness, while biocatalytic methods are preferred for high-purity enantiomers in pharmaceuticals . Challenges include:

Chemical Reactions Analysis

Types of Reactions

®-1-N-Boc-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.

Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3).

Major Products Formed

Oxidation: ®-1-N-Boc-3-oxopyrrolidine.

Reduction: ®-1-N-Boc-3-aminopyrrolidine.

Substitution: ®-1-N-Boc-3-azidopyrrolidine.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHNO

Molecular Weight : 187.24 g/mol

Structure : The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it chiral and enhancing its reactivity in various chemical reactions.

Scientific Research Applications

(R)-1-N-Boc-3-hydroxypyrrolidine serves as a crucial building block in various scientific fields:

Medicinal Chemistry

- Drug Development : It is an intermediate in synthesizing pharmaceuticals, including antiviral and anticancer agents. Its derivatives are explored for new formulations targeting infectious diseases and cancer .

- Enzyme Inhibitors : The compound is used to develop enzyme inhibitors that modulate biological pathways. For instance, it has been involved in creating potent inhibitors for the enzyme NAPE-PLD, which has implications for neurological research .

Organic Synthesis

- Building Block : It serves as a building block in synthesizing complex organic molecules. Its chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis processes .

- Functionalization : The compound can be utilized for late-stage functionalization of active pharmaceutical ingredients (APIs), enhancing their therapeutic profiles .

Industrial Applications

- Fine Chemicals Production : It is employed in producing fine chemicals due to its stability and reactivity.

- Chiral Auxiliary : Its ability to facilitate asymmetric synthesis makes it valuable in industrial chemistry for creating enantiomerically pure compounds.

Case Study 1: Development of LEI-401

A significant application of this compound was demonstrated in the development of LEI-401, a potent inhibitor of NAPE-PLD. Modifications using this compound led to a ten-fold increase in inhibitory activity compared to previous compounds, showcasing its potential as a pharmacological tool for investigating NAPE-PLD function both in vitro and in vivo. This compound displayed favorable drug-like properties, including effective engagement with target enzymes and significant biological effects at low doses .

Case Study 2: Synthesis Efficiency

Research highlighted an innovative synthesis process that improved yield and purity while reducing costs by employing epoxy chloropropane as a raw material. This method achieved over 85% yield with purity exceeding 95%, demonstrating the efficiency of this compound as an industrial intermediate .

Mechanism of Action

The mechanism of action of ®-1-N-Boc-3-hydroxypyrrolidine depends on its application. In medicinal chemistry, it often acts as a precursor to bioactive compounds that target specific enzymes or receptors. The Boc group provides stability and protects the nitrogen atom during synthetic transformations, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 3-Position

Table 1: Structural and Functional Comparison

Key Observations:

- Reactivity: The hydroxyl group in this compound facilitates oxidation or esterification, while the cyano group in its cyanopyrrolidine analog allows for nucleophilic substitutions .

- Solubility: Carboxylic acid derivatives (e.g., C₁₀H₁₇NO₄) exhibit higher polarity, making them suitable for aqueous-phase reactions .

- Biological Activity: Aminomethyl and amino substituents enhance interactions with biological targets, as seen in protease inhibitors .

Enantiomeric Comparisons

(R)- vs. (S)-Enantiomers :

- Example : (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is the enantiomer of the target compound. Enantiomers often exhibit divergent biological activities; for instance, (S)-isomers may show lower efficacy in receptor binding compared to (R)-forms .

- Synthesis : Enantiomers are synthesized using chiral catalysts or resolved via chromatography.

Physicochemical Properties

Table 2: Physical Properties

*Optical rotation inferred from structurally related compound .

Biological Activity

(R)-1-N-Boc-3-hydroxypyrrolidine, with the molecular formula CHNO and a molecular weight of 187.24 g/mol, is a chiral compound recognized for its versatility in organic synthesis and potential biological applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring, which enhances its stability and reactivity in various chemical reactions. The following sections will explore its biological activity, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chiral Center : The presence of a chiral center at the third position of the pyrrolidine ring.

- Hydroxyl Group : A hydroxyl group at position 3, contributing to its reactivity.

- Boc Protection : The Boc group provides stability during synthetic transformations.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. Research has shown that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents.

Anticancer Potential

Investigations into the anticancer properties of this compound derivatives have revealed promising results. These compounds are being studied for their ability to target specific cancer cell pathways, potentially inducing apoptosis in malignant cells. Preliminary data suggest that modifications to the compound's structure can enhance its efficacy against specific cancer types.

The mechanism of action for this compound is largely dependent on its application. In medicinal chemistry, it often serves as a precursor to bioactive compounds that interact with specific enzymes or receptors. The hydroxyl group is believed to participate in hydrogen bonding, which may facilitate interactions with biological targets .

Synthesis Methods

Synthesis of this compound typically involves several steps:

- Starting Material : Commercially available 3-hydroxypyrrolidine is used as the starting material.

- Protection of Hydroxyl Group : The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).

- Boc Protection : The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.

- Deprotection : The hydroxyl protecting group is removed under mild acidic conditions to yield this compound .

Yield and Purity

The overall yield from this synthesis process can exceed 85%, with product purity greater than 95% .

Applications in Medicinal Chemistry

This compound serves as an important building block in the synthesis of various pharmaceuticals and fine chemicals:

- Enzyme Inhibitors : It is utilized in developing enzyme inhibitors that can modulate biological pathways.

- Chiral Auxiliary : Its chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis processes.

- Drug Development : Its derivatives are being explored for new drug formulations targeting infectious diseases and cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-N-Boc-3-hydroxypyrrolidine | Similar Boc protection on nitrogen | Enantiomeric form; different biological activity |

| 1-N-Boc-4-hydroxypyrrolidine | Hydroxyl group at position 4 | Distinct reactivity due to different substitution |

| N-Boc-pyrrolidin-2-one | Ketone instead of hydroxyl | Different reactivity profile |

This table illustrates variations in substitution patterns that can significantly affect chemical behavior and biological activity, highlighting the uniqueness of this compound within this family of molecules.

Properties

IUPAC Name |

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424908 | |

| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109431-87-0 | |

| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N-Boc-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.